Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
Overview
Description
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O. It is a derivative of piperazine and pyridine, which are both significant in medicinal chemistry due to their wide range of biological activities. This compound is often used in research and development for its potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol . This enzyme is considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This leads to an increase in the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system . By preventing the degradation of 2-AG, it enhances the activation of cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, mood, and memory . Moreover, MAGL is also involved in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .
Pharmacokinetics
Its molecular weight is 19123 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, enhancing the activation of cannabinoid receptors . This can have various effects depending on the specific physiological process involved. For instance, it can potentially alleviate symptoms in neurodegenerative diseases, reduce pain and inflammation, and inhibit the progression of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride typically involves the reaction of piperazine with pyridine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.
Scientific Research Applications
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another piperazine derivative with potential antidepressant activity.
4-(2-Nitrobenzyl)piperazin-1-yl(phenyl)methanone: A compound with herbicidal activity.
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: A compound with cytotoxic activity against cancer cells.
Uniqueness
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and development.
Properties
IUPAC Name |
piperazin-1-yl(pyridin-4-yl)methanone;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKUQIUNJYTGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-05-6 | |
Record name | 1-(pyridine-4-carbonyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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